4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole
Description
4-Allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole is a structurally complex triazole derivative featuring three distinct substituents:
- 4-Allyl group: A reactive aliphatic substituent that may enhance solubility and modulate steric effects.
This compound belongs to the 3,4,5-trisubstituted-1,2,4-triazole class, which is widely studied for antimicrobial, anti-inflammatory, and enzyme inhibitory activities due to its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-5-[(4-nitrophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S2/c1-3-10-25-20(19-18(22)16-9-8-15(29-2)11-17(16)31-19)23-24-21(25)30-12-13-4-6-14(7-5-13)26(27)28/h3-9,11H,1,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZCJMRPWRITKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(N3CC=C)SCC4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a thiophene moiety, and several substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific activities of This compound are summarized below.
1. Antimicrobial Activity
Triazoles are known for their antifungal and antibacterial properties. Studies have shown that compounds with similar structures to This compound exhibit significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
A comparative study on the antimicrobial efficacy of different triazole derivatives revealed that modifications in the side chains significantly affect their potency. For instance, compounds with nitro groups generally display enhanced antibacterial activity .
2. Anticancer Activity
Triazoles have also been investigated for their anticancer properties. A study evaluated the cytotoxic effects of various triazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | MDA-MB-468 | 12 |
| 4-Allyl... | MCF-7 | TBD |
| 4-Allyl... | MDA-MB-468 | TBD |
3. Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in several studies. For example, compounds structurally related to 4-allyl... have shown promising results in reducing inflammation markers in vitro and in vivo models . The mechanism is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Case Study on RORγt Inhibitors : A series of thiazole derivatives were evaluated for their ability to inhibit RORγt, demonstrating significant anti-inflammatory effects in autoimmune disease models .
- Triazole Derivatives Against Fungi : A study reported on the antifungal activity of triazoles against Candida albicans, indicating that structural modifications could enhance efficacy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial and fungal strains due to the presence of sulfur and nitrogen heterocycles. A study on similar triazole compounds demonstrated promising results against resistant microbial strains, highlighting their potential as new antimicrobial agents .
Antifungal Properties
Triazoles are widely recognized for their antifungal activity, particularly in the treatment of fungal infections. The compound's unique structure may contribute to its efficacy against fungi by disrupting cell membrane synthesis or function. Studies have shown that modifications in the triazole ring can enhance antifungal potency .
Anticancer Potential
The presence of a nitro group in the benzyl moiety may provide anticancer properties through mechanisms such as inducing apoptosis or inhibiting cancer cell proliferation. Research into related triazole compounds has revealed their ability to target specific cancer cell lines effectively .
Photovoltaic Materials
Due to its electronic properties, 4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole may find applications in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy can be advantageous in developing efficient solar cells .
Polymer Chemistry
In polymer science, triazole-containing compounds are explored for their role as cross-linking agents or stabilizers in polymer matrices. The incorporation of such compounds can enhance thermal stability and mechanical properties of polymers .
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted on various triazole derivatives, including those structurally similar to the compound . Results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Candida albicans, suggesting that the target compound may also possess similar properties .
Case Study 2: Synthesis and Characterization
The synthesis of related triazoles was documented through a series of reactions involving heterocyclic chemistry techniques. Characterization methods such as NMR spectroscopy confirmed the structural integrity and purity of synthesized compounds, paving the way for further biological testing .
Chemical Reactions Analysis
Nucleophilic Substitution for Thioether Formation
The 5-((4-nitrobenzyl)thio) group is introduced via nucleophilic displacement. For example:
-
Reaction of a 5-mercapto-triazole precursor with 4-nitrobenzyl bromide in the presence of a base (e.g., KCO) in DMF at 60–100°C .
Cyclocondensation for Benzo[b]Thiophene Integration
The 3-chloro-6-methoxybenzo[b]thiophen-2-yl moiety is incorporated via cyclocondensation. A plausible route involves:
-
Reaction of 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride with hydrazine derivatives to form hydrazide intermediates, followed by cyclization with CS/KOH .
Allylation of the Triazole Nitrogen
The 4-allyl group is introduced via alkylation using allyl bromide under basic conditions (e.g., NaH in THF) .
Functional Group Reactivity
The compound’s reactivity is governed by its distinct substituents:
Oxidation of the Thioether Group
-
Conditions : DMSO at 100°C or HO/AcOH at 25°C.
-
Products : Sulfoxide (R-SO-R') or sulfone (R-SO-R') derivatives, confirmed by LCMS and H-NMR .
Reduction of the Nitro Group
-
Conditions : Catalytic hydrogenation (H, 10% Pd/C, EtOH) or Fe/NHCl.
-
Products : 5-((4-aminobenzyl)thio)-triazole, enabling further acylation or diazotization .
Nucleophilic Aromatic Substitution
-
The 3-chloro substituent on the benzo[b]thiophene undergoes substitution with amines or alkoxides (e.g., NaN/DMF, 80°C) .
[3+2] Cycloaddition
-
The triazole’s N2 and N4 positions participate in Huisgen cycloadditions with terminal alkynes (Cu(I)-catalyzed), yielding fused triazolo-heterocycles .
Thermal and Acid/Base Stability
Comparison with Similar Compounds
Position 3 Substituents
- Target Compound : The 3-chloro-6-methoxybenzo[b]thiophen-2-yl group combines a chloro atom (electron-withdrawing) and methoxy group (electron-donating), creating a polarized aromatic system. This contrasts with simpler substituents like 4-fluorobenzylsulfanyl (e.g., in 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole), which showed COX-2 inhibition (IC₅₀ = 4.26 μM) via cation-π interactions with Tyr355 .
- Analog from : 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-((5-(trifluoromethyl)furan-2-yl)methylthio)-4H-1,2,4-triazole exhibited potent leukotriene biosynthesis inhibition (93% yield, Table 1), suggesting that electron-deficient substituents at position 3 enhance activity .
Position 4 Substituents
- Target Compound : The allyl group may confer greater conformational flexibility compared to rigid aryl groups (e.g., 4-bromobenzyl in ). This flexibility could improve binding to dynamic enzyme active sites but reduce thermal stability .
- Analog from : A 4-chlorophenyl substituent stabilized supramolecular assemblies via chalcogen and π-interactions, critical for COX-2 selectivity .
Position 5 Substituents
- Nitro groups are known to improve antimicrobial activity but may increase toxicity .
Q & A
Basic: What are the optimal synthetic conditions for this triazole derivative?
Methodological Answer:
The synthesis involves nucleophilic substitution and heterocyclic coupling. A recommended approach is to use PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour . Key steps include:
- Intermediate Preparation : React 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the acyl chloride, followed by coupling with allylamine.
- Thioether Formation : Introduce the 4-nitrobenzylthio group via nucleophilic substitution using 4-nitrobenzyl mercaptan under basic conditions.
- Purification : Monitor reaction progress via TLC, isolate the product via ice-water quenching, and recrystallize in aqueous acetic acid .
Advanced: How can DFT calculations resolve contradictions in spectroscopic data?
Methodological Answer:
Discrepancies in experimental NMR/IR spectra (e.g., unexpected chemical shifts) can be addressed using density functional theory (DFT). For example:
- Geometry Optimization : Use B3LYP/6-311G(d,p) to calculate ground-state molecular geometry and vibrational frequencies .
- NMR Prediction : Compare computed and chemical shifts with experimental data to validate structural assignments. Adjust torsion angles (e.g., allyl or nitrobenzyl groups) to analyze conformational flexibility .
- IR Analysis : Assign ambiguous absorption bands (e.g., C=S stretching at 650–750 cm) by matching DFT-calculated vibrational modes with experimental spectra .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
A multi-technique approach is essential:
- NMR : Identify allyl protons (δ 5.2–5.8 ppm), methoxy groups (δ 3.8–4.0 ppm), and aromatic protons from the benzo[b]thiophene and nitrobenzyl moieties .
- IR Spectroscopy : Confirm C=S (650–750 cm), NO (1520–1350 cm), and C-Cl (550–850 cm) stretches .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .
Advanced: How to optimize reaction yields when intermediates are unstable?
Methodological Answer:
Unstable intermediates (e.g., thiols or nitrobenzyl precursors) require controlled conditions:
- Temperature Modulation : Maintain 70–80°C to prevent decomposition of the nitrobenzylthio group .
- Catalyst Screening : Test alternative catalysts (e.g., Amberlyst-15) if Bleaching Earth Clay shows variability .
- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to detect intermediate degradation and adjust reaction parameters dynamically .
Basic: What are common synthetic intermediates for analogous triazoles?
Methodological Answer:
Key intermediates include:
- 4-Amino-1,2,4-triazole-3-thiols : Synthesized via cyclization of thiosemicarbazides under acidic conditions .
- Chlorobenzothiophene Derivatives : Prepared via Friedel-Crafts acylation followed by halogenation .
- Nitrobenzylthio Precursors : Generated by reacting 4-nitrobenzyl chloride with thiourea, followed by hydrolysis .
Advanced: How to analyze non-covalent interactions in the crystal lattice?
Methodological Answer:
Use X-ray crystallography paired with computational tools:
- SHELXL Refinement : Resolve disorder in allyl or nitrobenzyl groups using SHELX software with high-resolution data .
- Hirshfeld Surface Analysis : Quantify π-π stacking (benzo[b]thiophene vs. triazole) and hydrogen bonding (N-H···O nitro interactions) .
- Energy Frameworks : Calculate interaction energies (e.g., Coulombic vs. dispersion forces) using CrystalExplorer .
Basic: How to validate compound purity post-synthesis?
Methodological Answer:
Combine chromatographic and analytical methods:
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<0.5% area).
- Melting Point : Compare experimental values (e.g., 125–128°C) with literature data .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS m/z calculated for CHClNOS: 497.03) .
Advanced: How to design SAR studies for biological activity screening?
Methodological Answer:
Focus on substituent effects:
- Substituent Variation : Replace the nitrobenzyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to assess activity changes .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., 5-lipoxygenase) and correlate with IC values .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (fluorescence-based) at 10–100 μM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
